molecular formula C36H45ClN2O8 B1242114 Cryptophycin 52

Cryptophycin 52

Katalognummer B1242114
Molekulargewicht: 669.2 g/mol
InChI-Schlüssel: LSXOBYNBRKOTIQ-RQUBOUMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cryptophycin 52 is a member of the cryptophycin family of antitumor agents that binds to microtubules, inducing growth arrest and apoptosis in solid tumors. (NCI)

Wissenschaftliche Forschungsanwendungen

Targeted Drug Delivery in Cancer Treatment

Cryptophycin 52 has been investigated for its potential in targeted drug delivery for cancer treatment. Studies have focused on conjugating cryptophycin to targeting molecules like the cyclopeptide c(RGDfK) to enhance its specificity to cancer cells. These conjugates displayed potent antiproliferative effects in melanoma cell lines and showed improved metabolic stability compared to the parent compound (Borbély et al., 2019).

Synthesis and Evaluation of Analogues

Research has been conducted on synthesizing and evaluating Cryptophycin 52 analogues. Efforts to increase its potency and water solubility have led to the development of variants with modifications to its molecular structure. These analogues have shown promising potency in leukemia cell lines and in vivo against pancreatic adenocarcinoma (Al-awar et al., 2003).

Mechanism of Action and Antitumor Efficacy

Cryptophycin 52 acts as a potent antitubulin drug, disrupting microtubule dynamics, which is crucial in cancer cell division. This action leads to apoptosis in cancer cells. Cryptophycin 52 maintains activity against cells resistant to other drugs like Taxol and Adriamycin. It has been evaluated in various cancer types, including non-small cell lung cancer and breast carcinoma (Shih & Teicher, 2001).

Effect on Microtubule Assembly and Tubulin Interaction

Studies have shown that Cryptophycin 52 binds to tubulin at high affinity, inducing a conformational change in the tubulin and disrupting microtubule assembly. This interaction is key to its antitumor activity and offers insights into its mechanism of action (Panda et al., 2000).

Development of Cryptophycin Analogues for Improved Efficacy

Research efforts have focused on developing Cryptophycin 52 analogues with enhanced efficacy and reduced toxicity. These efforts include modifying the molecular structure to improve stability and antitumor activity, making them more suitable for clinical use (Ghosh & Swanson, 2003).

Potential as Payloads for Antibody-Drug Conjugates

Cryptophycin 52 has been explored as a payload for antibody-drug conjugates (ADCs), combining its potent cytotoxicity with targeted delivery mechanisms. This approach aims to enhance its therapeutic index and reduce systemic toxicity, making it a promising candidate for cancer therapy (Brun Marie-Priscille et al., 2016).

Eigenschaften

Produktname

Cryptophycin 52

Molekularformel

C36H45ClN2O8

Molekulargewicht

669.2 g/mol

IUPAC-Name

(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1

InChI-Schlüssel

LSXOBYNBRKOTIQ-RQUBOUMQSA-N

Isomerische SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4

Kanonische SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4

Synonyme

cryptophycin 52
cryptophycin-52
LY 355703
LY-355703
LY355703

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophycin 52
Reactant of Route 2
Cryptophycin 52
Reactant of Route 3
Cryptophycin 52
Reactant of Route 4
Cryptophycin 52
Reactant of Route 5
Cryptophycin 52
Reactant of Route 6
Cryptophycin 52

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.